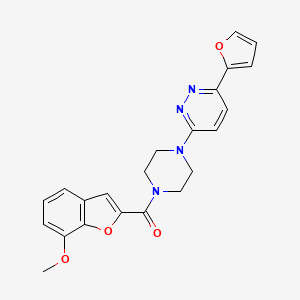

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a heterocyclic compound featuring a pyridazine core fused with a furan ring, linked via a piperazine moiety to a 7-methoxybenzofuran-methanone group. This structure combines multiple pharmacologically relevant motifs:

- Pyridazine: A six-membered aromatic ring with two nitrogen atoms, often associated with kinase inhibition and anti-inflammatory activity.

- Furan and benzofuran: Oxygen-containing heterocycles known for antimicrobial and anticancer properties.

- Piperazine: A flexible nitrogen-containing ring that enhances solubility and modulates receptor binding.

- Methanone bridge: Stabilizes the conformation and facilitates interactions with biological targets.

Below, we compare its structural, synthetic, and functional aspects with similar compounds.

Propriétés

IUPAC Name |

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-18-5-2-4-15-14-19(30-21(15)18)22(27)26-11-9-25(10-12-26)20-8-7-16(23-24-20)17-6-3-13-29-17/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMYAGGPACXCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs, including a furan ring, pyridazine, piperazine, and benzofuran. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 424.504 g/mol. The structural features are summarized in the following table:

| Structural Feature | Description |

|---|---|

| Furan Ring | Contributes to electron-rich properties, enhancing reactivity. |

| Pyridazine Moiety | Known for various biological activities, including anti-inflammatory effects. |

| Piperazine Unit | Often involved in receptor binding and modulation. |

| Benzofuran Core | Associated with neuroprotective and anticancer properties. |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate the activity of the dopamine D3 receptor, which is implicated in various neurological disorders. Additionally, the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its potential as a therapeutic agent.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing furan and pyridazine rings have demonstrated significant antibacterial and antifungal properties .

- Anticancer Potential : The benzofuran component is linked to anticancer effects, potentially through apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Pyridazine derivatives are known for their anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on pyridazinone derivatives revealed their effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

- Research involving benzofuran derivatives showed promising results in inhibiting cancer cell proliferation, suggesting that modifications to the benzofuran structure could enhance anticancer activity .

Research Findings

The following table summarizes key findings from recent studies on related compounds:

| Compound | Activity | Reference |

|---|---|---|

| Pyridazinone Derivative A | Antibacterial | Cunha et al., 2003 |

| Benzofuran Derivative B | Anticancer | PMC4180635 |

| Furan-containing Compound C | Anti-inflammatory | Özdemir et al., 2020 |

Comparaison Avec Des Composés Similaires

Structural Features

The table below highlights key structural differences and similarities:

Key Observations :

- The target compound’s 7-methoxybenzofuran group distinguishes it from analogs like ’s coumarin-based chromenone and ’s benzodioxole. This substitution may enhance lipophilicity and π-π stacking interactions.

- Unlike ’s triazole-pyrimidine core, the target’s pyridazine-furan system lacks a metal-binding triazole but retains hydrogen-bonding capability via pyridazine nitrogen atoms.

Key Observations :

- Piperazine functionalization (as in and ) typically employs alkylation or reductive amination under mild conditions (e.g., reflux in alcohols). The target compound likely requires similar steps for piperazine coupling.

- Heterocycle formation: ’s use of KOH in dioxane/water for furopyridazinone synthesis suggests the target’s pyridazine-furan core could be synthesized via base-mediated cyclization.

Pharmacological Activities

Key Hypotheses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.